Sodium stearoyl glutamate

Overview

Description

Sodium stearoyl glutamate is an amino acid-based surfactant derived from L-glutamic acid and stearic acid. It is widely used in the cosmetic industry due to its hypoallergenic properties and its ability to act as an emulsifier, surfactant, and conditioning agent for both skin and hair . This compound is known for its mildness, non-comedogenic nature, and high biodegradability, making it environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearoyl glutamate is synthesized through the reaction of L-glutamic acid with stearic acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt of stearoyl glutamic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of L-glutamic acid with stearic acid, followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium stearoyl glutamate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions:

Hydrolysis: Involves water and typically occurs under acidic or basic conditions.

Esterification: Requires an alcohol and an acid catalyst.

Substitution: Can involve various nucleophiles under mild conditions.

Major Products:

Hydrolysis: Produces L-glutamic acid and stearic acid.

Esterification: Forms esters with different alcohols.

Substitution: Results in modified derivatives of this compound.

Scientific Research Applications

Sodium Stearoyl Glutamate (SSG) is a versatile ingredient with applications in both the personal care and food industries. It functions primarily as a surfactant, emulsifier, and conditioning agent . SSG is favored for its mild, non-irritating, and hypoallergenic properties, making it suitable for a wide range of products .

Applications in Personal Care and Cosmetics

SSG is extensively used in personal care products because of its ability to blend oil and water components effectively . Its uses include:

- Emulsifier: SSG ensures the oil and water-based ingredients in cosmetic formulations mix effectively, which contributes to the uniform texture of skincare and haircare products .

- Skin Conditioning: SSG provides hydration and nourishment, improving the skin’s texture and overall appearance, leading to softer, smoother, and more supple skin .

- Hair Conditioning: SSG helps detangle, soften, and manage hair, making it easier to comb and style, which promotes healthier, shinier, and more manageable hair .

- Cleansing Agent: Its gentle cleansing action helps maintain a clean and healthy complexion without causing excessive dryness or irritation, making it suitable for various skin types, including sensitive skin . It is often found in mild, low-irritation, and anti-dandruff shampoos, as well as high-grade cleansing creams .

SSG is commonly found in facial cleansers, shampoos, lotions, foundations, and creams . It can be combined with similar surfactants like Sodium cocoyl glutamate or Sodium Lauroyl Glutamate to enhance its action in foaming cleansers and improve the sensory profile and consistency of the product .

Applications in the Food Industry

Sodium Stearoyl-2-Lactylate (SSL), a type of lactylate closely related to SSG, is a food additive used to improve the mix tolerance and volume of processed foods . SSL is non-toxic, biodegradable, and typically manufactured using biorenewable feedstocks . It is a cream-colored powder or brittle solid, produced through the esterification of stearic acid with lactic acid and partially neutralized with sodium carbonate or sodium hydroxide .

SSL is found in a variety of food products, including baked goods, pancakes, waffles, cereals, pastas, instant rice, desserts, icings, fillings, puddings, toppings, sugar confectionaries, powdered beverage mixes, creamers, cream liqueurs, dehydrated potatoes, snack dips, sauces, gravies, chewing gum, dietetic foods, minced and diced canned meats, mostarda di frutta, and pet food .

The following table outlines the approved uses and maximum use levels of SSL in the United States and the European Union :

| United States | United States | European Union | European Union | European Union | European Union |

|---|---|---|---|---|---|

| Application | Maximum Use Level | Application | Maximum Use Level | Application | Maximum Use Level |

| Baked goods, pancakes, waffles | 0.5% of flour | Fine baked goods | 5 g/kg | Bread | 3 g/kg |

| Icings, fillings, puddings, toppings | 0.2% | Fat Emulsions | 10 g/kg | Desserts | 5 g/kg |

| Beverage creamers | 0.3% | Beverage whiteners | 3 g/kg | Hot powder beverage mixes | 2 g/L |

| Dehydrated potatoes | 0.5% | Quick cook rice | 4 g/kg | Breakfast cereals | 5 g/kg |

| Snack dips | 0.2% | Cereal-based snacks | 2 g/kg | Cereal- and potato-based snacks | 5 g/kg |

| Sauces and gravies | 0.25% | Minced and diced canned meats | 4 g/kg | Mostarda di frutta | 2 g/kg |

| Prepared mixes of above | As indicated above | Chewing gum | 2 g/kg | Sugar confectionery | 5 g/kg |

| Cream liqueurs | 0.5% | Emulsified Liqueur | 8 g/L | Spirits <15% alcohol | 8 g/L |

| Cellophane | 0.5% weight of cellophane | Dietetic foods | 2 g/L |

Potential Challenges

While SSG is generally considered safe, one study reported a case of allergic contact dermatitis (ACD) from this compound . Additionally, the market faces challenges such as competition from alternative emulsifiers and fluctuations in raw material prices .

Mechanism of Action

Sodium stearoyl glutamate functions by reducing the surface tension between different phases in a formulation, thereby stabilizing emulsions. It interacts with the lipid bilayers of cell membranes, enhancing the penetration of active ingredients. The compound’s anionic nature allows it to form micelles, which encapsulate and remove dirt and oil from the skin and hair .

Comparison with Similar Compounds

- Sodium cocoyl glutamate

- Sodium lauroyl glutamate

- Disodium capryloyl glutamate

Comparison:

Sodium stearoyl glutamate: is unique due to its derivation from stearic acid, which provides superior conditioning and moisturizing properties compared to its counterparts derived from shorter-chain fatty acids.

Sodium cocoyl glutamate: and sodium lauroyl glutamate are also mild surfactants but are derived from coconut and lauric acid, respectively, offering different sensory profiles and cleansing efficacies.

Disodium capryloyl glutamate: is another amino acid-based surfactant with similar properties but is derived from caprylic acid, making it suitable for different formulations.

This compound stands out for its excellent compatibility with a wide range of ingredients and its ability to enhance the sensory profile of personal care products .

Biological Activity

Sodium stearoyl glutamate (SSG), an amino acid alkyl amide derived from L-glutamic acid and stearic acid, is widely used in cosmetics and food products as a surfactant and emulsifier. Its biological activity has garnered attention due to its potential effects on skin health, gut microbiota, and overall human physiology. This article explores the biological activity of SSG, supported by research findings, case studies, and data tables.

Chemical Composition : this compound is classified as an anionic surfactant with a pH similar to that of human skin. Its structure consists of a stearoyl group linked to glutamic acid, which contributes to its emulsifying properties. The compound is known for its mildness and hypoallergenic nature, making it suitable for sensitive skin applications .

Mechanism of Action : SSG functions primarily as an emulsifier, stabilizing oil-in-water formulations. It enhances the texture and sensory profile of cosmetic products by improving consistency and distribution. Additionally, it supports lamellar gel formation, which is crucial for the stability of many topical formulations .

1. Skin Health

SSG has been evaluated for its effects on skin irritation and sensitization. In a study investigating allergic contact dermatitis (ACD), SSG was identified as a potential sensitizer in cosmetic formulations. Patch tests revealed positive reactions in individuals exposed to products containing SSG, indicating that while it is generally well-tolerated, some individuals may develop sensitivities over time .

2. Impact on Gut Microbiota

Recent research has highlighted the influence of dietary emulsifiers like SSG on gut microbiota composition. A study demonstrated that low concentrations (0.025% w/v) of SSG significantly altered the relative abundance of gut bacterial communities in vitro. Specifically, it reduced populations of beneficial bacteria such as Clostridiaceae while increasing pro-inflammatory bacteria like Enterobacteriaceae. This shift may contribute to dysbiosis and enhance gut permeability, potentially leading to inflammatory responses .

3. Anti-Acne Properties

SSG has been incorporated into anti-acne formulations due to its cleansing properties. Its ability to emulsify oils allows for effective removal of excess sebum and impurities from the skin surface. In reformulated anti-acne products, SSG was shown to improve the overall efficacy and user satisfaction compared to traditional formulations .

Table 1: Effects of this compound on Gut Microbiota

| Concentration (w/v) | Bacterial Families Affected | Observed Changes |

|---|---|---|

| 0.025% | Clostridiaceae, Lachnospiraceae | Decreased abundance |

| Bacteroidaceae, Enterobacteriaceae | Increased abundance | |

| Enhanced pro-inflammatory markers |

Table 2: Sensitization Reactions in Patch Testing

| Study Type | Concentration Tested | Reaction Observed |

|---|---|---|

| Patch Test | 1% aqueous solution | ++ reactions (positive) |

| Semi-open Test | Various | Positive reactions noted |

Case Studies

- Case Study on Allergic Contact Dermatitis : A patient developed ACD following the use of two different creams containing SSG. The reactions were confirmed through patch testing, indicating that while SSG is generally safe, it can provoke allergic responses in sensitized individuals .

- Impact on Gut Health : In a controlled experiment involving mice, dietary emulsifiers including SSG were shown to induce low-grade inflammation and metabolic syndrome when consumed over extended periods. This highlights the potential systemic effects of emulsifiers beyond their immediate application .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing sodium stearoyl glutamate, and how can researchers ensure reproducibility?

SSG is synthesized via the reaction of stearoyl chloride with glutamic acid in the presence of sodium hydroxide. Key steps include:

- Controlling molar ratios (1:1 stoichiometry for stearoyl chloride and glutamic acid) and maintaining pH 8–9 using NaOH .

- Purification via recrystallization or column chromatography to remove unreacted reagents.

- Validation using Fourier-transform infrared spectroscopy (FTIR) to confirm esterification (C=O stretch at ~1740 cm⁻¹) and sodium salt formation . Reproducibility requires strict adherence to reaction conditions (e.g., anhydrous environment, 60–80°C) and documentation of raw material purity (e.g., ≥98% glutamic acid) .

Q. What analytical techniques are most effective for characterizing SSG’s molecular structure and purity?

- FTIR : Identifies functional groups (e.g., amide I band at ~1650 cm⁻¹, carboxylate peaks at ~1550 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms alkyl chain integration (δ 0.88 ppm for terminal CH₃) and glutamate backbone signals (δ 3.1–3.3 ppm for CH₂ in glutamic acid) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating SSG from byproducts (e.g., unreacted stearic acid) using a C18 column and UV detection at 210 nm .

Q. How can researchers design experiments to evaluate SSG’s emulsifying properties in cosmetic formulations?

- Phase Inversion Temperature (PIT) Method : Mix SSG with oil/water phases (e.g., 5% SSG, 30% mineral oil, 65% water) and measure emulsion stability under thermal cycling (4–45°C for 24 hours) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to monitor droplet size distribution over time. Stable emulsions show <10% variation in mean droplet diameter after 30 days .

Advanced Research Questions

Q. How can contradictory data on SSG’s environmental toxicity be resolved in ecotoxicological studies?

Conflicting results (e.g., biodegradability vs. aquatic toxicity) often arise from methodological variability:

- Standardized Bioassays : Use OECD Test Guideline 301 for biodegradability (measure CO₂ evolution over 28 days) and Daphnia magna acute toxicity tests (EC₅₀ determination) under controlled pH/temperature .

- Statistical Meta-Analysis : Pool data from multiple studies to identify covariates (e.g., pH, salinity) influencing toxicity outcomes. Multivariate regression can isolate SSG-specific effects from confounding factors .

Q. What experimental strategies optimize SSG’s synergistic interactions with co-surfactants in micellar systems?

- Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) of SSG alone and with co-surfactants (e.g., cocamidopropyl betaine). Synergy is indicated by CMC reduction ≥30% .

- Molecular Dynamics Simulations : Model SSG’s alkyl chain packing with co-surfactants to predict micelle stability. Compare simulated aggregation numbers with experimental small-angle X-ray scattering (SAXS) data .

Q. How do researchers assess SSG’s long-term stability in formulations under varying pH and temperature conditions?

- Accelerated Stability Testing : Store SSG-containing formulations at 40°C/75% relative humidity (RH) for 6 months. Monitor physicochemical changes (pH, viscosity) and chemical degradation via HPLC .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates (e.g., hydrolysis of ester bonds) at lower temperatures. Validate predictions with real-time stability data .

Q. Methodological Considerations

Properties

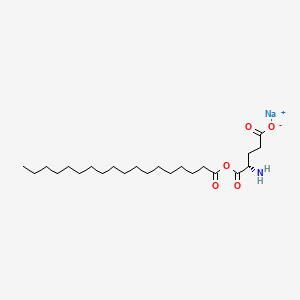

IUPAC Name |

sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFCTLPQJQDQI-BDQAORGHSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703821 | |

| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79811-24-8 | |

| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.